2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Bis((trifluoromethyl)sulfonyl)vinyl)furan is a compound characterized by the presence of trifluoromethyl groups and a furan ring. The trifluoromethyl groups contribute to its unique chemical properties, making it an interesting subject for various scientific studies and industrial applications.
Vorbereitungsmethoden
One common method is through radical trifluoromethylation, where trifluoromethyl sulfonyl chloride is used as a source for the trifluoromethyl radical . This reaction can be catalyzed by visible-light-driven photoredox catalysis . Industrial production methods may involve large-scale radical reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(2,2-Bis((trifluoromethyl)sulfonyl)vinyl)furan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the compound’s structure.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include trifluoromethyl sulfonyl chloride for trifluoromethylation and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include modified furan derivatives with altered chemical properties.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Bis((trifluoromethyl)sulfonyl)vinyl)furan has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism by which 2-(2,2-Bis((trifluoromethyl)sulfonyl)vinyl)furan exerts its effects involves the interaction of its trifluoromethyl groups with molecular targets. These interactions can influence various pathways, leading to changes in chemical reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s derivatives .
Vergleich Mit ähnlichen Verbindungen
2-(2,2-Bis((trifluoromethyl)sulfonyl)vinyl)furan can be compared with other compounds containing trifluoromethyl groups, such as:
Trifluoromethyl sulfonyl chloride: Used as a source for trifluoromethyl radicals.
Bis(trifluoromethyl)sulfonyl imide: Known for its use in ionic liquids and electrochemical applications.
The uniqueness of 2-(2,2-Bis((trifluoromethyl)sulfonyl)vinyl)furan lies in its combination of a furan ring with trifluoromethyl groups, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
58510-71-7 |
---|---|
Molekularformel |
C8H4F6O5S2 |
Molekulargewicht |
358.2 g/mol |
IUPAC-Name |
2-[2,2-bis(trifluoromethylsulfonyl)ethenyl]furan |
InChI |
InChI=1S/C8H4F6O5S2/c9-7(10,11)20(15,16)6(4-5-2-1-3-19-5)21(17,18)8(12,13)14/h1-4H |
InChI-Schlüssel |
XJQHGNIDIBSZBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.